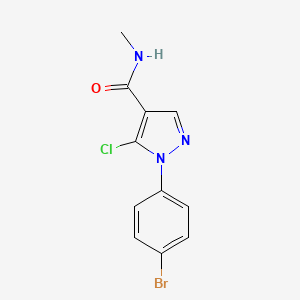
1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Introduction of the bromine and chlorine substituents: This step often involves electrophilic aromatic substitution reactions using bromine and chlorine sources.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating its potential as an antimicrobial or anticancer agent due to its unique structural features
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bromine and chlorine substituents play a crucial role in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and exhibits antimicrobial and antiproliferative activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with potential biological activities.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a bromophenyl group and is studied for its antimicrobial properties.
The uniqueness of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Conclusion
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide is a versatile compound with significant potential in various scientific research fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover even more uses and mechanisms of action for this intriguing compound.
Biological Activity
1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of 1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- can be represented as follows:
- Molecular Formula : C11H10BrClN2O
- Molecular Weight : 287.57 g/mol
- SMILES : O=C(NC(C=C1)=CC=C1Br)C(C(C)=N2)=C(Cl)N2C
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound in focus has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The anticancer effects are attributed to the inhibition of critical targets such as topoisomerase II, EGFR, and VEGFR. These targets are essential for cancer cell proliferation and survival .
- Cell Lines Tested : Significant antiproliferative activity has been reported against lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HT-29) cell lines .
Anti-inflammatory Activity
The pyrazole core is well-known for its anti-inflammatory properties. Research indicates that derivatives can significantly reduce levels of inflammatory cytokines such as TNF-α and IL-6:
- In Vitro Studies : Compounds similar to 1H-Pyrazole-4-carboxamide exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Tested Strains : E. coli, S. aureus, and Pseudomonas aeruginosa have been used to assess the antimicrobial efficacy. Results indicated that modifications in the amide linkage enhance activity against these pathogens .
Case Studies and Research Findings
Properties
CAS No. |
98533-68-7 |
|---|---|
Molecular Formula |
C11H9BrClN3O |
Molecular Weight |
314.56 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-chloro-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9BrClN3O/c1-14-11(17)9-6-15-16(10(9)13)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17) |
InChI Key |
HBAWWVGPWOKGRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















